Cas no 17239-69-9 (Propanedinitrile,2,2'-(1,4-phenylenedimethylidyne)bis-)
17239-69-9 structure
Product Name:Propanedinitrile,2,2'-(1,4-phenylenedimethylidyne)bis-
Numero CAS:17239-69-9
MF:C14H6N4
MW:230.224241733551
CID:153375
PubChem ID:245581
Update Time:2025-04-19
Propanedinitrile,2,2'-(1,4-phenylenedimethylidyne)bis- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanedinitrile,2,2'-(1,4-phenylenedimethylidyne)bis-
- 2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile
- 1,2
- 1,4-bis(2,2-dicyanovinyl)benzene
- 2-(4-(2,2-Dicyanovinyl)benzylidene)malononitrile
- 2,2'-(1,4-phenylene)di(1,1-dicyanoethylene)
- 2,2'-(1,4-phenylenebis(methan-1-yl-1-ylidene))dimalononitrile
- 2,2'-(1,4-phenylenedimethylidene)bis(malononitrile)
- 2,2'-(benzene-1,4-diyldimethylylidene)dipropanedinitrile
- 2-cyano-3-[4-(2,2-dicyanovinyl)phenyl]acrylonitrile
- AC1Q4PYF
- NSC57670
- NSC659130
- p-phenylenedimethylenedi-malononitrile
- ST040359
- 2,2'-[1,4-phenylenedi(methylylidene)]dimalononitrile
- NSC-659130
- Malononitrile, (p-phenylenedimethylidyne)di-
- DTXSID80288804
- 2-[[4-(2,2-dicyanovinyl)phenyl]methylene]propanedinitrile
- NSC-57670
- 2,2'-(1,4-Phenylenebis(methaneylylidene))dimalononitrile
- 17239-69-9
- SMR000528268
- SCHEMBL17466932
- 2,2'-(1,4-phenylenebis(methan-1-yl-1-ylidene)) dimalononitrile
- MLS000737325
- AKOS000485775
- (p-Phenylenedimethylene)dimalononitrile
- Propanedinitrile,2'-(1,4-phenylenedimethylidyne)bis-
- CHEMBL1312723
- 1,2'-dicyanovinyl)benzene
- 1,4-Bis(2', 2'-dicyanovinyl)benzene
-
- Inchi: 1S/C14H6N4/c15-7-13(8-16)5-11-1-2-12(4-3-11)6-14(9-17)10-18/h1-6H
- Chiave InChI: GFHNYZLHHUFONA-UHFFFAOYSA-N
- Sorrisi: N#C/C(/C#N)=C/C1C=CC(/C=C(\C#N)/C#N)=CC=1
Proprietà calcolate
- Massa esatta: 230.05938
- Massa monoisotopica: 230.059
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 474
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 95.2Ų
Proprietà sperimentali
- Densità: 1.296
- Punto di ebollizione: 471.7°Cat760mmHg
- Punto di infiammabilità: 236.7°C
- Indice di rifrazione: 1.674
- PSA: 95.16
- LogP: 2.54772
Propanedinitrile,2,2'-(1,4-phenylenedimethylidyne)bis- Letteratura correlata
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
17239-69-9 (Propanedinitrile,2,2'-(1,4-phenylenedimethylidyne)bis-) Prodotti correlati
- 2700-22-3(2-(phenylmethylidene)propanedinitrile)
- 2826-25-7(2-[(4-methylphenyl)methylidene]propanedinitrile)
- 55490-87-4(2-(Anthracen-9-ylmethylene)malononitrile)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso